![molecular formula C15H13BrN2O3 B14770817 Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)
Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-(3-bromophenyl)ureido)benzoate is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromophenyl group and a benzoate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(3-bromophenyl)ureido)benzoate typically involves the reaction of 3-bromoaniline with methyl 4-isocyanatobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Methyl 4-(3-(3-bromophenyl)ureido)benzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 4-(3-(3-bromophenyl)ureido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.
Hydrolysis: Products include the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products depend on the specific reaction and conditions but may include oxidized or reduced forms of the original compound.
科学研究应用
Methyl 4-(3-(3-bromophenyl)ureido)benzoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of Methyl 4-(3-(3-bromophenyl)ureido)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity. The urea moiety can also form hydrogen bonds, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(3-chlorophenyl)ureido)benzoate
- Methyl 4-(3-(4-bromophenyl)ureido)benzoate
Uniqueness
Methyl 4-(3-(3-bromophenyl)ureido)benzoate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of both the urea and benzoate ester groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C15H13BrN2O3 |
|---|---|
分子量 |
349.18 g/mol |
IUPAC 名称 |
methyl 4-[(3-bromophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-14(19)10-5-7-12(8-6-10)17-15(20)18-13-4-2-3-11(16)9-13/h2-9H,1H3,(H2,17,18,20) |
InChI 键 |
IUAPSJGIPZAJSZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



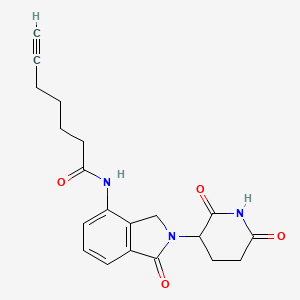


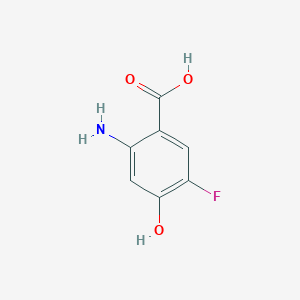


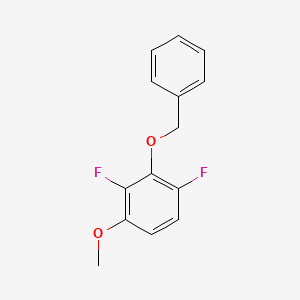
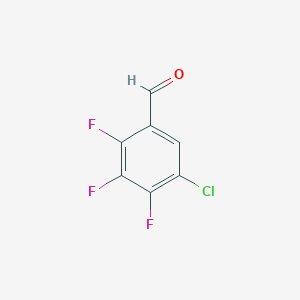
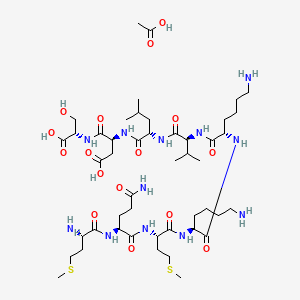

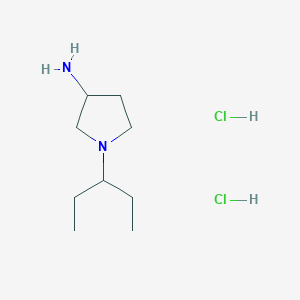
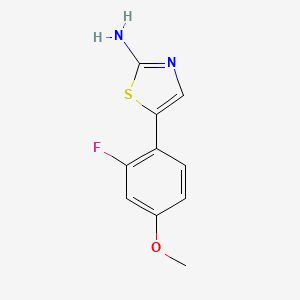
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
